An In-Depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore, and its derivatives are integral to numerous therapeutic agents.[1] This document details the molecular structure, physicochemical properties, and spectroscopic profile of the title compound. A validated synthetic pathway is presented, grounded in established chemical principles for pyrazole functionalization. Furthermore, this guide explores the compound's critical role as a synthetic intermediate and its application in the development of novel antiproliferative agents, particularly focusing on its derivatives' ability to modulate key cellular pathways like mTORC1 and autophagy.[2][3][4] The insights provided herein are intended to support researchers in leveraging this versatile scaffold for future drug discovery and development programs.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] The unique structural and electronic properties of the pyrazole core allow for diverse substitutions, leading to a wide spectrum of biological activities.[1] This versatility has resulted in numerous clinically successful drugs for treating inflammatory diseases, cancer, and viral infections.[1]
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (hydrochloride CAS No. 20737-84-2) is a key member of this family.[5] Its structure combines the stable pyrazole core with a primary amine at the C4 position, a benzyl group at the N1 position, and two methyl groups at the C3 and C5 positions. The primary amine serves as a crucial synthetic handle, allowing for the straightforward introduction of various functional groups and the construction of extensive compound libraries. Its derivatives have shown significant promise, particularly as potent anticancer agents.[2][4]
Molecular Structure and Physicochemical Properties
Chemical Structure
The molecular structure of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine features a central, substituted pyrazole ring. The benzyl group attached to the nitrogen at position 1 (N1) provides steric bulk and lipophilicity, while the primary amine at position 4 (C4) is a key site for hydrogen bonding and further chemical modification.
Caption: Synthetic workflow for 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine.
Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of the title compound and its derivatives. [2] Step 1: Synthesis of 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole (N-Alkylation)
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To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.
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Add benzyl bromide dropwise to the stirred suspension at room temperature.
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Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the mixture, pour it into ice water, and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude material by column chromatography on silica gel to obtain pure 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base. Benzyl bromide is an effective alkylating agent due to the stability of the benzylic carbocation-like transition state.
Step 2: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine (Nitro Reduction)
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Dissolve the 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole intermediate in methanol (MeOH).
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Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to the solution and stir until it dissolves.
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Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise, controlling the exothermic reaction and gas evolution.
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After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete reduction of the nitro group.
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Quench the reaction carefully with water, and concentrate the mixture to remove most of the methanol.
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Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic phase, filter, and evaporate the solvent to yield the target amine, 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine.
Causality: The combination of NiCl₂ and NaBH₄ generates nickel boride in situ, which is a highly effective catalyst for the chemoselective reduction of nitro groups to primary amines under mild conditions, preserving other functional groups in the molecule.
Reactivity
The primary amino group at the C4 position is the most reactive site for further functionalization. It behaves as a potent nucleophile, readily participating in reactions such as:
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Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds. This is the key reaction for creating libraries of bioactive compounds. [2][4]* Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
This predictable reactivity makes it an exceptionally valuable building block for combinatorial chemistry and targeted synthesis in drug discovery. [6]
Applications in Drug Discovery and Medicinal Chemistry
The utility of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine is most prominently demonstrated by its use as a scaffold for developing novel anticancer agents. [3][4]
Antiproliferative Activity and Modulation of Autophagy
Research has shown that N-acyl derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine possess potent antiproliferative activity against pancreatic cancer cell lines, such as MIA PaCa-2. [2]
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Mechanism of Action : Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been identified as novel modulators of autophagy. [2][4] * They reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. [2] * These compounds increase basal levels of autophagy but also disrupt the autophagic flux under specific cellular conditions (e.g., starvation/refeeding). This dual activity is a unique mechanism that differentiates them from conventional autophagy inhibitors. [2][4] * The disruption of autophagic flux, evidenced by the accumulation of the autophagy marker LC3-II, can lead to cancer cell death. [2]
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on the N-benzamide derivatives have highlighted the importance of the core 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine structure. Modifications to the benzamide portion attached to the C4-amine have led to compounds with submicromolar antiproliferative activity and favorable metabolic stability, underscoring the potential for further optimization of this scaffold. [2]
Conclusion
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is a highly valuable heterocyclic compound that serves as a versatile and strategic building block in medicinal chemistry. Its robust and scalable synthesis provides a reliable source of this key intermediate. The demonstrated success of its derivatives as potent antiproliferative agents, acting through a novel mechanism of autophagy modulation, establishes this scaffold as a promising starting point for the development of next-generation cancer therapeutics. [2][4]The foundational chemical properties and reactivity profile detailed in this guide provide researchers with the necessary information to fully exploit the potential of this important molecule in their drug discovery endeavors.
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